Structural Divergence from the Closest Bioactive Analog: p-Tolyl versus m-Chlorophenyl Terminal Substituent
The nearest analog with published quantitative bioactivity is N-(3-chlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide (CID 7207561, CAS 894010-51-6). The target compound replaces the meta-chlorophenyl group with a para-methylphenyl (p-tolyl) group. This substitution eliminates the electronegative chlorine atom and introduces a para-directing methyl group, which alters the compound's electronic distribution, hydrogen-bond acceptor count, and steric profile. In the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series, aryl substituent changes of comparable magnitude resulted in telomerase inhibition ranging from 23% to 65% and growth inhibition from 31% to 79% across analogs, demonstrating that even single-atom or positional changes on the terminal aryl ring produce large biological differences [1]. The target compound's p-tolyl group is predicted to confer a distinct target-selectivity fingerprint compared to the m-chlorophenyl analog, but no head-to-head comparative biological data have been published for these two specific compounds.
| Evidence Dimension | Terminal N-aryl substituent identity |
|---|---|
| Target Compound Data | p-tolyl (4-methylphenyl); C18H18N4OS2; MW 370.5; XLogP3 3.5; HBA 6 |
| Comparator Or Baseline | m-chlorophenyl analog (CID 7207561); C17H15ClN4OS2; MW 390.9; XLogP3 3.7; HBA 6 |
| Quantified Difference | ΔMW = 20.4 Da; ΔXLogP3 = 0.2 units; chlorine absent, methyl present at para position |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm) |
Why This Matters
This structural difference is non-trivial for target engagement; procurement of the specific p-tolyl analog rather than the m-chlorophenyl analog is essential for experiments where para-substituted phenyl SAR or distinct lipophilicity profiles are under investigation.
- [1] Muti-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. ScienceDirect, 2024. Compound 4l: telomerase inhibition 64.95%, growth inhibition 79%. View Source
- [2] PubChem Compound Summary for CID 7222572 and CID 7207561. National Center for Biotechnology Information. View Source
